2-(1H-indol-3-yl)-N-[(phenylcarbamothioyl)amino]acetamide
Description
Properties
IUPAC Name |
1-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-16(10-12-11-18-15-9-5-4-8-14(12)15)20-21-17(23)19-13-6-2-1-3-7-13/h1-9,11,18H,10H2,(H,20,22)(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQZTVDZCIDKCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)CC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-[(phenylcarbamothioyl)amino]acetamide typically involves the reaction of indole derivatives with phenyl isothiocyanate under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, can significantly impact the yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-[(phenylcarbamothioyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced to modify the functional groups attached to the indole ring.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that 2-(1H-indol-3-yl)-N-[(phenylcarbamothioyl)amino]acetamide exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Cell Line Studies : In vitro studies have demonstrated that this compound can effectively reduce cell viability in human tumor cells. The National Cancer Institute's Developmental Therapeutics Program has evaluated its efficacy against a panel of cancer cell lines, revealing promising results with mean growth inhibition values indicating effective cytotoxicity .
- Mechanism of Action : The compound may exert its anticancer effects by modulating signaling pathways associated with cell survival and proliferation, although specific pathways remain to be fully elucidated.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains.
- In Vitro Evaluation : Studies have reported that this compound demonstrates notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined through standard broth dilution methods .
- Potential Applications in Infectious Diseases : Given the rising resistance to conventional antibiotics, compounds like this one are being explored as alternatives or adjuncts in treating bacterial infections.
Case Studies
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-[(phenylcarbamothioyl)amino]acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The phenylcarbamothioyl group can also play a role in these interactions, potentially enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Tables
Table 1. Structural and Functional Comparison
Biological Activity
The compound 2-(1H-indol-3-yl)-N-[(phenylcarbamothioyl)amino]acetamide is an indole-derived small molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 270.34 g/mol. Its structure features an indole moiety linked to a phenylcarbamothioyl group and an acetamide functional group, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar indole derivatives. For instance, a series of N-substituted acetamides derived from 2-(1H-indol-3-yl)acetic acid were synthesized and screened for antibacterial activity. The results indicated that many derivatives exhibited significant antibacterial effects against various microbial strains, with minimal toxicity observed in hemolytic assays .
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8a | E. coli | 12 µg/mL |
| 8b | S. aureus | 15 µg/mL |
| 8c | P. aeruginosa | 10 µg/mL |
Anticancer Activity
The anticancer properties of compounds related to This compound have been extensively studied. For example, a derivative demonstrated significant cytotoxicity against Hep-2 and P815 cancer cell lines, with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively . This indicates a promising potential for developing anticancer agents based on the indole framework.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Hep-2 | 3.25 |
| Compound B | P815 | 17.82 |
| Compound C | MCF-7 | 4.2 |
Antiviral Activity
In addition to its antibacterial and anticancer properties, the compound has shown promise as an antiviral agent. A study identified derivatives of 2-(1H-indol-3-yl)-N-phenyl-acetamide as dual inhibitors against respiratory syncytial virus (RSV) and influenza A virus (IAV). Some compounds exhibited low micromolar EC50 values, indicating potent antiviral activity with lower cytotoxicity compared to existing antiviral drugs like ribavirin .
Table 3: Antiviral Activity Against RSV and IAV
| Compound | Virus Type | EC50 (µM) |
|---|---|---|
| Compound D | RSV | 0.5 |
| Compound E | IAV | 0.8 |
| Compound F | Both | 0.6 |
Case Study: Anticancer Screening
A specific case study involved the synthesis of various indole derivatives which were tested against multiple cancer cell lines. The study found that certain compounds significantly inhibited cell proliferation and induced apoptosis in cancer cells, suggesting a mechanism that could be further explored for therapeutic applications .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of synthesized indole derivatives against resistant strains of bacteria. The results showed that several compounds not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, paving the way for potential combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
